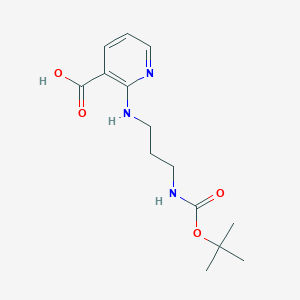

![molecular formula C16H13N3 B1303713 2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile CAS No. 771567-64-7](/img/structure/B1303713.png)

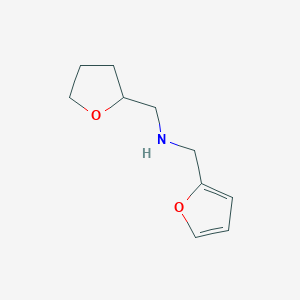

2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile

Overview

Description

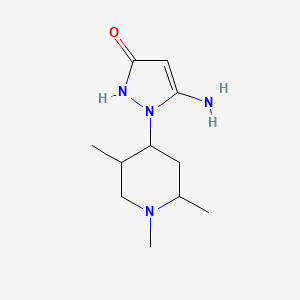

2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile is a complex organic compound characterized by the presence of a pyrrole ring substituted with dimethyl groups and a phenyl ring

Mechanism of Action

Target of Action

The primary targets of the compound 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzylidene)malononitrile are the enzymes dihydrofolate reductase (DHFR) and enoyl ACP reductase . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a critical cofactor for the synthesis of nucleotides. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway .

Mode of Action

The compound 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzylidene)malononitrile interacts with its targets by binding to the active sites of both DHFR and enoyl ACP reductase . This binding interaction inhibits the activity of these enzymes, leading to disruption in their respective biochemical pathways .

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase by 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzylidene)malononitrile affects the nucleotide synthesis and fatty acid synthesis pathways respectively . The downstream effects of this inhibition can lead to disruption in DNA replication and cell membrane synthesis, which can have significant impacts on cellular function and growth .

Result of Action

The molecular and cellular effects of 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzylidene)malononitrile’s action include the inhibition of DHFR and enoyl ACP reductase enzymes, leading to disruption in nucleotide and fatty acid synthesis . This can result in antibacterial and antitubercular properties, as these disruptions can inhibit the growth and proliferation of bacteria and Mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. Notably, this compound exhibits inhibitory activity against dihydrofolate reductase and enoyl ACP reductase enzymes . These interactions are crucial as they can potentially lead to the development of new antibacterial and antitubercular agents. The binding interactions with these enzymes involve the active sites, where the compound forms stable complexes, thereby inhibiting the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In Chinese hamster ovary cells, this compound has been shown to improve monoclonal antibody production by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels . Additionally, it suppresses cell growth and galactosylation on monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies. These effects suggest that the compound can modulate cellular metabolism and protein production pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibitory action on dihydrofolate reductase and enoyl ACP reductase involves binding to the active sites of these enzymes, leading to enzyme inhibition . This inhibition disrupts the normal metabolic pathways, resulting in antibacterial and antitubercular effects. Additionally, the compound’s ability to increase intracellular adenosine triphosphate levels suggests it may influence cellular energy metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its biological activity over time . Long-term exposure to the compound in cell cultures has demonstrated sustained improvements in monoclonal antibody production, indicating its potential for prolonged use in biotechnological applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects such as enhanced antibody production and improved metabolic activity . At higher doses, there may be toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as dihydrofolate reductase and enoyl ACP reductase . These interactions affect the metabolic flux and levels of key metabolites, leading to changes in cellular metabolism. The compound’s influence on adenosine triphosphate levels further suggests its role in energy metabolism, which is critical for various cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is efficiently taken up by cells, where it accumulates in specific cellular compartments . This targeted distribution is essential for its biological activity, as it ensures the compound reaches its intended sites of action, such as enzyme active sites and cellular organelles.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments within the cell, including the cytoplasm and organelles such as mitochondria . This localization is facilitated by targeting signals and post-translational modifications that guide the compound to its sites of action. The precise localization ensures that the compound can effectively interact with its target biomolecules and exert its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile typically involves the condensation of 2,5-dimethylpyrrole with a benzaldehyde derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.

Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethylpyrrole: A simpler compound with similar structural features but lacking the phenyl and nitrile groups.

Benzaldehyde derivatives: Compounds with a benzaldehyde core, used in similar synthetic applications.

Malononitrile derivatives: Compounds with a malononitrile core, used in various chemical syntheses.

Uniqueness

2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile is unique due to its combination of a pyrrole ring, phenyl ring, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name |

2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-12-3-4-13(2)19(12)16-7-5-14(6-8-16)9-15(10-17)11-18/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSNNYNMFMHDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C=C(C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377346 | |

| Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771567-64-7 | |

| Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)